molecular formula C13H21N5O2S B2673685 1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034379-94-5

1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2673685
CAS RN: 2034379-94-5
M. Wt: 311.4
InChI Key: KYPUXMXHEYSMJS-UHFFFAOYSA-N
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Description

1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of thiadiazolyl piperidine derivatives is in the synthesis of nonionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole, which exhibit significant microbiological activities. Abdelmajeid et al. (2017) synthesized a series of novel scaffolds from stearic acid, leading to compounds with evaluated in-vitro antimicrobial activities against various bacteria and fungi strains. The physico-chemical and surface properties, along with the biodegradability of these non-ionic surfactants, were assessed, demonstrating their potential in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).

Heterocyclic Synthesis

Li and Chen (2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers a convenient pathway for producing various substituted ureas, showcasing the compound's role in facilitating rapid and efficient heterocyclic synthesis (Li & Chen, 2008).

Anticancer Agent Development

The compound's derivatives have been explored for their anticancer properties. Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, and thiadiazolyl moieties, including urea derivatives. These compounds demonstrated potent in-vitro antitumor activity against various cancer cell lines, with certain derivatives showing higher activity than standard treatments. This research indicates the compound's potential as a scaffold for developing new anticancer agents (Hafez & El-Gazzar, 2020).

Antioxidant and Antitumor Evaluation

The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles from 2-amino-1,3,4-thiadiazole has been studied for its potential antioxidant and antitumor activities. Hamama et al. (2013) synthesized a variety of thiadiazole derivatives, some of which exhibited promising activities in preliminary screenings. This research highlights the versatility of thiadiazolyl derivatives in the development of new compounds with potential health benefits (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPUXMXHEYSMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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